![molecular formula C19H20N2O2 B2508965 1-[3-(2-羟基苯基)-5-(4-甲基苯基)-3,4-二氢吡唑-2-基]丙-1-酮 CAS No. 868155-46-8](/img/structure/B2508965.png)
1-[3-(2-羟基苯基)-5-(4-甲基苯基)-3,4-二氢吡唑-2-基]丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one" is a pyrazoline derivative, which is a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. Pyrazoline derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves the reaction of chalcone derivatives with hydrazine hydrate, as demonstrated in the synthesis of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-ones . Chalcones are themselves synthesized through a Claisen–Schmidt condensation reaction, which is a base-catalyzed reaction between an aldehyde and a ketone. This method is versatile and allows for the introduction of various substituents on the phenyl rings, which can significantly affect the properties of the final pyrazoline compound.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives can be analyzed using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For instance, the vibrational and structural observations of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, were reported using density functional theory (DFT) calculations and molecular docking studies . These analyses provide insights into the equilibrium geometry, vibrational wavenumbers, and electronic properties such as HOMO-LUMO gaps, which are crucial for understanding the reactivity and stability of the compound.
Chemical Reactions Analysis
Pyrazoline derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the compound 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex were synthesized and characterized, revealing that copper coordination occurs solely by oxygen atoms despite the presence of nitrogen donor centers . This selective coordination suggests that pyrazoline derivatives can be tailored to bind specific metal ions, which is useful in the development of metal-based drugs or catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the antimicrobial and antiradical activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were evaluated, showing that biological activities can vary with different substituents . Additionally, the compound 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one has been examined as a reagent for the spectrophotometric determination of trace elements, indicating its potential application in analytical chemistry .
科学研究应用
抗菌活性
1-(2-羟基苯基)-5-氧代吡咯烷-3-羧酸及其3,5-二氯-2-羟基苯基类似物已对其抗菌特性进行了研究。这些化合物对革兰氏阳性病原体表现出结构依赖性活性,例如金黄色葡萄球菌、粪肠球菌和艰难梭菌。 值得注意的是,化合物 14 和 24b 对万古霉素中间体金黄色葡萄球菌菌株表现出有希望的活性,使其成为进一步开发的有吸引力的支架 .
抗癌潜力
研究表明,1-(2-羟基苯基)-5-氧代吡咯烷-3-羧酸衍生物可能具有抗癌特性。 它们在人小气道上皮细胞 (HSAEC-1) 中的细胞毒性谱是有利的,表明其在癌症治疗中的潜在应用 .
药物开发的支架
由于其独特的结构,这些化合物成为新型抗菌和抗癌剂的有希望的支架。 研究人员正在探索对其进行修饰以增强其活性并提高其对特定病原体的选择性 .
晶体结构测定
1-(5-氯-2-羟基苯基)-N-(1,3-二氧代异吲哚啉-2-基)-5-氧代吡咯烷-3-甲酰胺的晶体结构已使用 X 射线衍射分析明确确定 .
杀虫活性
4-[3,5-双(2-羟基苯基)-1H-1,2,4-三唑-1-基]苯甲酸甲酯表现出杀虫活性,可能超过了啶虫脒。 这一发现突出了该化合物在害虫防治中的潜力 .
安全和危害
属性
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-19(23)21-17(15-6-4-5-7-18(15)22)12-16(20-21)14-10-8-13(2)9-11-14/h4-11,17,22H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUQDLPTVIXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

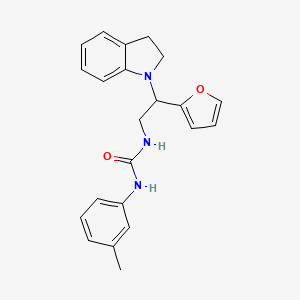
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)
![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)
![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)
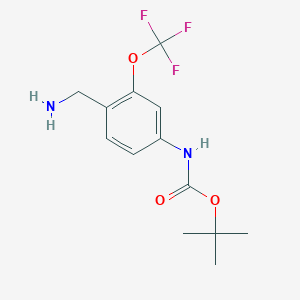
![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)
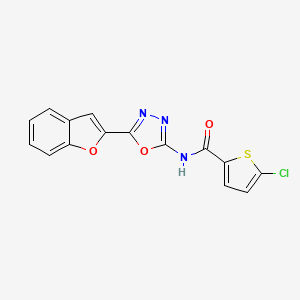
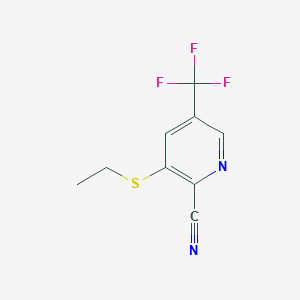
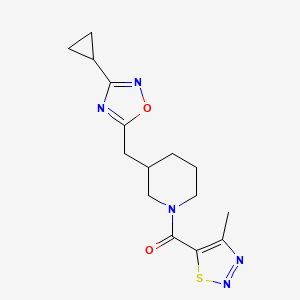

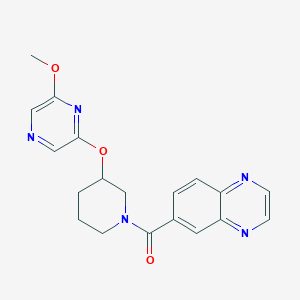
![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)